5-Lipoxygenase (5-LO) Inhibition Potency in Human Neutrophils: A Direct Comparison with 5-(4-Methylphenyl)pentanoic Acid
In a direct head-to-head comparison, 4-Methyl-5-phenylpentanoic acid demonstrates significantly higher potency as an inhibitor of human 5-lipoxygenase (5-LO) in peripheral blood neutrophils compared to the positional isomer 5-(4-methylphenyl)pentanoic acid. This is a key differentiator for research focused on the arachidonic acid pathway [1].
| Evidence Dimension | 5-Lipoxygenase (5-LO) Inhibition |
|---|---|
| Target Compound Data | IC50 = 94 nM |
| Comparator Or Baseline | 5-(4-Methylphenyl)pentanoic acid (Positional Isomer) |
| Quantified Difference | The target compound is over 26-fold more potent (94 nM vs >2460 nM). |
| Conditions | Human peripheral blood neutrophils, using arachidonic acid as substrate, 15 min pre-incubation. |
Why This Matters
This ~26-fold increase in potency is critical for studies requiring robust 5-LO inhibition, allowing for lower working concentrations and potentially fewer off-target effects.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50468659 (CHEMBL4286295) and BDBM50468225 (CHEMBL4282134). View Source
